molecular formula C16H22N2O3 B3863669 (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol

(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol

Cat. No.: B3863669
M. Wt: 290.36 g/mol
InChI Key: HQDWNQYCJGJYSB-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10(2)16-17-9-12(18(16)3)14(19)11-7-6-8-13(20-4)15(11)21-5/h6-10,14,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDWNQYCJGJYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methyl-2-(propan-2-yl)-1H-imidazole under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

The compound’s potential biological activities make it a subject of interest in biological research. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug discovery and development .

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance and functionality .

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of aromatic and heterocyclic structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
(2,3-dimethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol

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